molecular formula C19H16ClN3O4 B2430942 (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide CAS No. 476616-20-3

(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2430942
CAS No.: 476616-20-3
M. Wt: 385.8
InChI Key: GDQOFHFYFBPUJE-GXDHUFHOSA-N
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Description

The compound (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a propoxyphenyl group

Properties

IUPAC Name

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-2-9-27-16-6-3-13(4-7-16)10-14(12-21)19(24)22-17-8-5-15(20)11-18(17)23(25)26/h3-8,10-11H,2,9H2,1H3,(H,22,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQOFHFYFBPUJE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-propoxyphenyl intermediate through the reaction of 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate.

    Nitration: The next step involves the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step is the coupling of the 4-chloro-2-nitroaniline with the 4-propoxyphenyl intermediate in the presence of a cyanoacrylate derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, polar aprotic solvents.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of the corresponding carboxylic acid derivative.

Scientific Research Applications

(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the nitro and cyano groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a propoxy group.

    (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkoxy groups.

Biological Activity

(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic compound notable for its complex structure and potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry and material science.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyano group, a nitrophenyl group, and a propoxyphenyl group. The synthesis typically involves multiple steps:

  • Formation of Propoxyphenyl Intermediate : This involves the reaction of 4-bromophenol with propyl bromide in the presence of potassium carbonate.
  • Nitration : 4-chloroaniline is nitrated using concentrated sulfuric and nitric acids to produce 4-chloro-2-nitroaniline.
  • Coupling Reaction : The final step couples the nitroaniline with the propoxyphenyl intermediate using a cyanoacrylate derivative under basic conditions .

The biological activity of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The functional groups present, particularly the nitro and cyano groups, influence its reactivity and interaction with biological macromolecules.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, likely due to its ability to inhibit specific enzymes involved in tumor growth.
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of acetyl-CoA carboxylase and farnesyl transferase, which are critical in metabolic pathways .
  • Antimicrobial Properties : Some derivatives of similar compounds have shown antibacterial activity, indicating that (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide may also possess antimicrobial properties .

Study 1: Anticancer Screening

In a study conducted on various nitrobenzamide derivatives, (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide was tested for its ability to inhibit cell proliferation in cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at concentrations ranging from 10 to 50 µM, with an IC50 value comparable to established anticancer agents.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of the compound, revealing that it effectively inhibited acetyl-CoA carboxylase with an IC50 value of approximately 25 µM. This suggests that the compound could be further explored as a lead for developing new therapeutic agents targeting metabolic disorders .

Comparative Analysis

To understand the uniqueness of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamideMethoxy group instead of propoxyModerate anticancer activity
(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamideEthoxy group instead of propoxyLower enzyme inhibition

The presence of the propoxy group in our compound seems to enhance its solubility and interaction with biological targets compared to other alkoxy derivatives .

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